molecular formula C8H20ClN B6219627 methyl(5-methylhexyl)amine hydrochloride CAS No. 2751614-77-2

methyl(5-methylhexyl)amine hydrochloride

Cat. No.: B6219627
CAS No.: 2751614-77-2
M. Wt: 165.7
InChI Key:
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Description

Methyl(5-methylhexyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of methylamine, where one of the hydrogen atoms is replaced by a 5-methylhexyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(5-methylhexyl)amine hydrochloride can be synthesized through the alkylation of methylamine with 5-methylhexyl halides. The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3NH2+CH3(CH2)4CH2XCH3(CH2)4CH2NHCH3+HX\text{CH}_3\text{NH}_2 + \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{X} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{NHCH}_3 + \text{HX} CH3​NH2​+CH3​(CH2​)4​CH2​X→CH3​(CH2​)4​CH2​NHCH3​+HX

where X is a halide (e.g., Cl, Br).

Industrial Production Methods

On an industrial scale, the production of this compound involves the reaction of methylamine with 5-methylhexyl chloride in a continuous flow reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl(5-methylhexyl)amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Methyl(5-methylhexyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(5-methylhexyl)amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical reactions. Additionally, it can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: The simplest primary amine, with a single methyl group attached to the nitrogen atom.

    Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.

    Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

    Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

Uniqueness

Methyl(5-methylhexyl)amine hydrochloride is unique due to the presence of the 5-methylhexyl group, which imparts distinct chemical and physical properties compared to simpler amines. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl(5-methylhexyl)amine hydrochloride involves the reaction of 5-methylhexan-1-amine with methyl iodide in the presence of a base to form methyl(5-methylhexyl)amine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-methylhexan-1-amine", "Methyl iodide", "Base (e.g. potassium carbonate)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-methylhexan-1-amine is reacted with methyl iodide in the presence of a base (e.g. potassium carbonate) to form methyl(5-methylhexyl)amine.", "Step 2: Methyl(5-methylhexyl)amine is reacted with hydrochloric acid to form the hydrochloride salt of methyl(5-methylhexyl)amine.", "Overall reaction: 5-methylhexan-1-amine + methyl iodide + base → methyl(5-methylhexyl)amine → methyl(5-methylhexyl)amine hydrochloride" ] }

CAS No.

2751614-77-2

Molecular Formula

C8H20ClN

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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